4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide
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Overview
Description
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide is a complex organic compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate through a Knorr reaction. This intermediate is then alkylated with ethyl chloroacetate in the presence of potassium carbonate in dimethylformamide to produce the related N-ethyl carboxylate pyrrole
Chemical Reactions Analysis
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the pyrrole ring. Common reagents for these reactions include halogens and sulfonyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide can be compared with other pyrrole derivatives such as:
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound is used in the synthesis of azomethines and exhibits antibacterial activity.
Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: An intermediate in the synthesis of various pyrrole derivatives, known for its role in producing N-ethyl carboxylate pyrrole.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-ethanehydrazonoyl-3,5-dimethyl-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-4-7(6(3)13-10)5(2)12-8(4)9(15)14-11/h12H,10-11H2,1-3H3,(H,14,15)/b13-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNWPEHYNXXFOJ-MLPAPPSSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=NN)C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=N\N)/C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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